

2-Chlorophenyl acetate chemical structure

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Compound of Interest

Compound Name: 2-Chlorophenyl acetate

Cat. No.: B016316

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An In-depth Technical Guide to **2-Chlorophenyl Acetate**

Introduction

2-Chlorophenyl acetate, also known as o-chlorophenyl acetate, is an organic compound belonging to the class of phenyl esters. It is characterized by an acetate group attached to a 2-chlorophenol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its chemical properties are dictated by the interplay between the aromatic ring, the electron-withdrawing chlorine substituent, and the ester functional group. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of **2-Chlorophenyl acetate** is established by its molecular formula and various chemical identifiers. The chlorine atom is positioned at the ortho- position of the benzene ring relative to the acetate group.

Caption: Chemical Structure of **2-Chlorophenyl Acetate**

The following table summarizes the key identifiers for **2-Chlorophenyl acetate**.

Identifier	Value	Citation
IUPAC Name	(2-chlorophenyl) acetate	[2]
CAS Number	4525-75-1	[2][3]
Molecular Formula	C ₈ H ₇ ClO ₂	[2]
Molecular Weight	170.59 g/mol	[2]
InChI	InChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3	[2]
InChIKey	CJPVPOYTTALCNX-UHFFFAOYSA-N	[2]
Canonical SMILES	CC(=O)OC1=CC=CC=C1Cl	[2]
Synonyms	o-Chlorophenyl acetate, Acetic acid 2-chlorophenyl ester, 1-Acetoxy-2-chlorobenzene	[2]

Physicochemical Properties

The physical and chemical properties of **2-Chlorophenyl acetate** are crucial for its handling, application in synthesis, and purification. The compound is a liquid at room temperature.

Property	Value	Citation
Physical State	Liquid	
Melting Point	-20 °C	
Boiling Point	103 °C at 15 mmHg	
Monoisotopic Mass	170.0134572 Da	[2]
XLogP3	2.2	[2]
Kovats Retention Index (Standard non-polar)	1166.6 - 1199	[2]
Kovats Retention Index (Standard polar)	1829	[2]

Spectroscopic Data

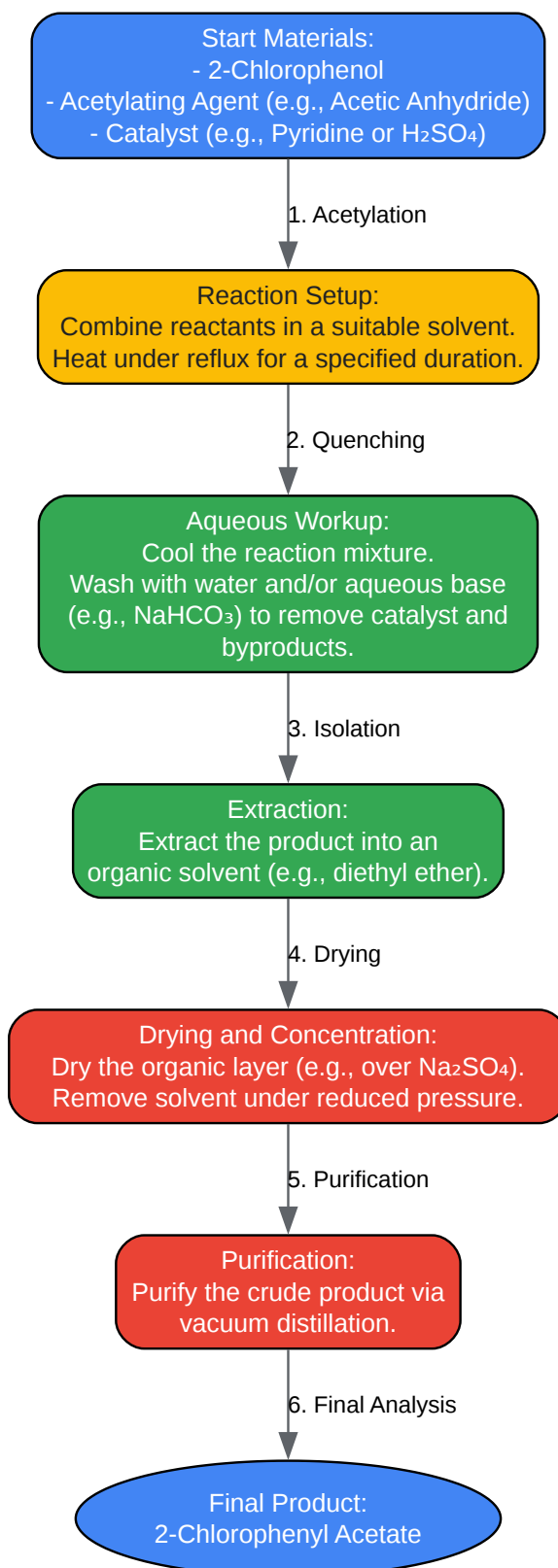
Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-Chlorophenyl acetate**.

Spectroscopic Data	Description / Key Peaks	Citation
Mass Spectrometry (GC-MS)	Major fragments observed at m/z: 128 (M-CH ₂ CO) ⁺ , 43 (CH ₃ CO) ⁺ , 63, 129, 39.	[2]
Infrared (IR) Spectroscopy	Expected characteristic peaks include a strong C=O stretching vibration for the ester group (around 1760-1740 cm ⁻¹), C-O stretching vibrations (around 1250-1000 cm ⁻¹), and bands corresponding to the chlorinated aromatic ring.	[2][4]
¹³ C NMR Spectroscopy	Spectral data is available and confirms the carbon skeleton. [2][5] Expected signals include a peak for the carbonyl carbon (~169 ppm), a methyl carbon (~21 ppm), and six distinct signals for the aromatic carbons.	
¹ H NMR Spectroscopy	No publicly available experimental spectrum was found. The expected spectrum would feature a singlet for the acetyl methyl protons (CH ₃) around δ 2.3 ppm and a complex multiplet pattern for the four aromatic protons (Ar-H) between δ 7.0-7.5 ppm.	

Synthesis and Experimental Protocols

2-Chlorophenyl acetate is typically synthesized via the esterification of 2-chlorophenol. This can be achieved by reacting 2-chlorophenol with an acetylating agent such as acetic anhydride

or acetyl chloride, often in the presence of a base or an acid catalyst.



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Caption: General synthesis workflow for **2-Chlorophenyl Acetate**.

Representative Experimental Protocol: Acetylation of 2-Chlorophenol

The following is a generalized laboratory-scale protocol for the synthesis of **2-Chlorophenyl acetate**.

Materials:

- 2-Chlorophenol
- Acetic Anhydride
- Pyridine (or a catalytic amount of concentrated Sulfuric Acid)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 equivalent) in a minimal amount of a suitable solvent like pyridine, or use pyridine as both the solvent and base.
- **Addition of Acetylating Agent:** Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise with continuous stirring.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be stirred at room temperature or gently heated to reflux for 1-4 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Workup:** Once the reaction is complete, cool the mixture and pour it into cold water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2-3 times).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acidic impurities), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **2-Chlorophenyl acetate** by vacuum distillation to obtain a colorless to light yellow liquid.

Biological Activity and Applications

Direct research on the specific biological activities of **2-Chlorophenyl acetate** is limited in publicly available literature. Its primary role is that of a chemical intermediate.^[1] However, the broader class of hydrazide derivatives, which can be synthesized from related chlorophenyl precursors, has been investigated for a range of pharmacological properties. These derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.^{[6][7]} The position of the chlorine atom on the phenyl ring is a key factor in structure-activity relationship (SAR) studies, influencing the biological efficacy of the resulting compounds.^[6] Therefore, **2-Chlorophenyl acetate** serves as a valuable starting material for generating libraries of compounds for drug discovery and development.

Safety and Handling

According to information submitted to the European Chemicals Agency (ECHA), **2-Chlorophenyl acetate** has been reported as not meeting the criteria for GHS hazard classification.^[2] However, as with all laboratory chemicals, it should be handled with appropriate care.

- **General Precautions:** Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Fire Safety: Keep away from heat and open flames. Use appropriate fire extinguishers for chemical fires.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

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